

A Comparative Guide to the Selectivity Profile of CK2 Inhibitor 3

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Compound of Interest		
Compound Name:	CK2 inhibitor 3	
Cat. No.:	B12425748	Get Quote

This guide provides a detailed comparison of the selectivity profile of "**CK2** inhibitor **3**" against other notable Casein Kinase 2 (CK2) inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of appropriate chemical tools for their research.

Introduction to CK2 and its Inhibition

Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including cell cycle regulation, DNA repair, and signal transduction.[1] Its dysregulation has been implicated in numerous diseases, particularly cancer, making it a prominent target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target CK2, each with distinct potency and selectivity profiles. This guide focuses on "CK2 inhibitor 3" and compares its performance against well-established and novel CK2 inhibitors.

Comparative Selectivity Profile of CK2 Inhibitors

The table below summarizes the in vitro potency and selectivity of "CK2 inhibitor 3" in comparison to other widely used CK2 inhibitors. The data highlights the IC50 values against CK2 and key off-target kinases, providing a snapshot of their relative selectivity.



Inhibitor	CK2 IC50	Key Off-Target Kinases and IC50/Activity	Kinase Panel Screened	Reference
CK2 inhibitor 3	280 nM	Data not specified, but described as having "remarkable selectivity"	320 kinases	[2]
CX-4945 (Silmitasertib)	1 nM	FLT3 (35 nM), PIM1 (46 nM), CDK1 (56 nM), DYRK1A (160 nM), GSK3β (190 nM)	>238 kinases	[3][4][5]
SGC-CK2-1	2.3 nM (CK2α'), 4.2 nM (CK2α)	Highly selective; only 11 out of 403 kinases showed >65% inhibition at 1 μM.	403 kinases	[6][7]
GO289	Comparable to CX-4945	Negligible off- target effects noted in a phosphoproteomi cs study.	Not specified	[8][9]
AB668	41 nM (Ki)	Outstanding selectivity against a panel of 468 kinases (Bivalent inhibitor).	468 kinases	[10]
ТВВ	High nM to low μM range	PIM1, PIM3, DYRK1A,	~80 kinases	[11]



DYRK2, DYRK3, HIPK2

Summary of Inhibitor Characteristics:

- **CK2 inhibitor 3** is a potent inhibitor with an IC50 of 280 nM and is reported to have high selectivity across a large kinase panel, although specific off-target data is not detailed in the provided sources.[12][2]
- CX-4945 (Silmitasertib) is a highly potent, clinical-grade inhibitor of CK2.[3][13] However, it exhibits off-target activity against several other kinases, which should be considered when interpreting experimental results.[4][5][14]
- SGC-CK2-1 is presented as a highly selective chemical probe for CK2, demonstrating significantly fewer off-targets compared to CX-4945, making it a valuable tool for specifically interrogating CK2 function.[6][15][16]
- GO289 shows comparable in vitro potency to CX-4945 and is reported to have high selectivity in cellular assays.[8][9]
- AB668 represents a novel class of bivalent inhibitors with a distinct binding mode, affording it exceptional selectivity.[10]
- TBB is an older generation inhibitor and is known to be less selective than more recently developed compounds.[11]

Experimental Protocols Kinase Selectivity Profiling using ADP-Glo™ Kinase Assay

This protocol outlines a general method for determining the selectivity of an inhibitor against a panel of kinases.

Objective: To quantify the inhibitory activity of a compound against a panel of kinases by measuring the amount of ADP produced in the kinase reaction.



Materials:

- Kinase panel (e.g., Kinase Selectivity Profiling Systems from Promega)[17][18]
- Test inhibitor (e.g., "CK2 inhibitor 3")
- Substrate for each kinase
- ATP
- Kinase Reaction Buffer
- ADP-Glo™ Kinase Assay Reagent (Promega)
- 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Prepare serial dilutions of the test inhibitor in the appropriate buffer.
- Kinase Reaction Setup:
 - \circ In a 384-well plate, add 1 μ L of the test inhibitor at various concentrations.
 - Add 2 μL of the Kinase Working Stock to the appropriate wells.
 - $\circ~$ Initiate the kinase reaction by adding 2 μL of the ATP/Substrate Working Stock to each well.
- Incubation: Incubate the reaction plate at room temperature (e.g., 22–25°C) for 60 minutes.
 [19]
- ADP Detection:
 - Add 5 µL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.



- Incubate for 40 minutes at room temperature.
- Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction.
- Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
- Data Analysis:
 - Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a vehicle control (e.g., DMSO).
 - Plot the percentage of activity against the logarithm of the inhibitor concentration to determine the IC50 value for each kinase.

Visualizations Signaling Pathway and Experimental Workflow

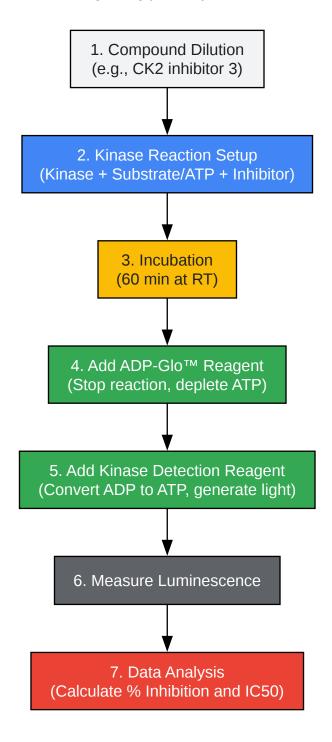
The following diagrams illustrate a key signaling pathway involving CK2 and a typical workflow for assessing inhibitor selectivity.





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Caption: CK2's role in the PI3K/Akt signaling pathway.



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Caption: Workflow for kinase inhibitor selectivity profiling.



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